molecular formula C16H11Cl3O3 B2920914 2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanoic acid CAS No. 73684-83-0

2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanoic acid

Cat. No. B2920914
CAS RN: 73684-83-0
M. Wt: 357.61
InChI Key: SGCUTLVWIPUSFL-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanoic acid (also known as 2C-P-4C-OB) is a synthetic compound that has been used in research studies since the early 1990s. It is a member of the phenylacetamide family of compounds, which are derivatives of phenylacetic acid. 2C-P-4C-OB has been studied for its potential as a psychostimulant and for its possible therapeutic applications in the treatment of various diseases.

Scientific Research Applications

Molecular Docking and Spectroscopy

A study by Vanasundari et al. (2018) conducted molecular docking and vibrational, structural, electronic, and optical studies on butanoic acid derivatives, revealing their potential in bonding and biological activities, specifically inhibiting Placenta Growth Factor (PIGF-1). The research utilized experimental (FT-IR and FT-Raman) spectra and theoretical (DFT approach) calculations to analyze the stability, reactivity, and noncovalent interactions of the molecules, indicating their suitability as nonlinear optical materials and for pharmacological importance Vanasundari, Balachandran, Kavimani, & Narayana, 2018.

Advanced Oxidation Processes

In environmental sciences, research has focused on the degradation of pollutants using advanced oxidation processes (AOPs). One study examined the electrochemical oxidation of 2,4-dichlorophenol on nanostructured 3D-porous Ti/Sb-SnO2-Gr anodes, achieving high removal efficiency and suggesting a comprehensive understanding of the mineralization process through the investigation of kinetics and the reactivity of hydroxyl radicals Asim et al., 2017.

Photocatalytic Removal

Gaya et al. (2010) investigated the photocatalytic oxidation of 2,4,6-trichlorophenol over ZnO, presenting a potential method for the abatement of this water pollutant. The study explored the effects of operating parameters on the removal efficiency and proposed a reaction mechanism based on the intermediates detected, indicating the effectiveness of ZnO-assisted photocatalytic degradation Gaya, Abdullah, Hussein, & Zainal, 2010.

Bacterial Endophyte-Enhanced Phytoremediation

Research by Germaine et al. (2006) demonstrated the use of bacterial endophytes to enhance the phytoremediation of 2,4-dichlorophenoxyacetic acid, a selective systemic herbicide. The study described the inoculation of peas (Pisum sativum) with a bacterial endophyte capable of degrading the herbicide, resulting in increased removal from soil and reduced accumulation in plant tissues. This approach highlights the potential of using bacterial endophytes in phytoremediation projects and reducing toxic herbicide residues in crops Germaine, Liu, Garcia Cabellos, Hogan, Ryan, & Dowling, 2006.

properties

IUPAC Name

2-(4-chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl3O3/c17-11-4-1-9(2-5-11)12(16(21)22)8-15(20)10-3-6-13(18)14(19)7-10/h1-7,12H,8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCUTLVWIPUSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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